(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate
Brand Name: Vulcanchem
CAS No.: 210962-91-7
VCID: VC3281316
InChI: InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC
Molecular Formula: C15H20INO4
Molecular Weight: 405.23 g/mol

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate

CAS No.: 210962-91-7

Cat. No.: VC3281316

Molecular Formula: C15H20INO4

Molecular Weight: 405.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate - 210962-91-7

Specification

CAS No. 210962-91-7
Molecular Formula C15H20INO4
Molecular Weight 405.23 g/mol
IUPAC Name methyl (2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
Standard InChI Key HNCUXLSIVYDGBW-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate, identified by CAS number 210962-91-7, belongs to the family of protected amino acid derivatives. The compound incorporates several key structural elements that define its chemical properties and applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate are summarized in the following table:

PropertyValue
CAS Number210962-91-7
Molecular FormulaC15H20INO4
Molecular Weight405.23 g/mol
IUPAC Namemethyl (2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChIInChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
Standard InChIKeyHNCUXLSIVYDGBW-GFCCVEGCSA-N
Isomeric SMILESCC(C)(C)OC(=O)NC@HC(=O)OC

These essential parameters provide crucial information for researchers working with this compound in various applications.

Key Structural Features

The compound possesses several distinctive structural characteristics that contribute to its utility in chemical synthesis:

  • Chirality: The molecule contains a chiral center at the alpha carbon of the amino acid backbone, specifically in the (R) configuration. This stereochemical definition is critical for biological applications where spatial orientation affects molecular recognition and activity.

  • Protected Amino Group: The amino functionality is protected by a tert-butoxycarbonyl (Boc) group, which shields the reactive nitrogen during various chemical transformations while remaining selectively cleavable under specific conditions. This protection strategy is particularly valuable in multi-step syntheses where selective deprotection is required.

  • Iodophenyl Moiety: The presence of an iodine atom at the para position of the phenyl ring provides a reactive site for various coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki, Sonogashira, and Heck reactions. This feature makes the compound highly versatile for further functionalization.

  • Methyl Ester: The carboxylic acid function is protected as a methyl ester, allowing for controlled reactivity and subsequent selective hydrolysis to regenerate the free acid when needed.

These structural elements collectively contribute to the compound's utility as a building block in complex molecule synthesis.

Synthesis and Preparation Methods

The preparation of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate typically involves multiple synthetic steps with careful attention to maintaining stereochemical integrity.

Purification Techniques

After synthesis, purification of (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate typically involves:

  • Extraction procedures using organic solvents and aqueous phases

  • Column chromatography for the removal of impurities

  • Recrystallization from appropriate solvent systems

  • Analysis by techniques such as HPLC to verify purity

These purification steps are essential to obtain the compound with the high purity required for pharmaceutical and research applications.

Applications in Research and Development

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate finds numerous applications across different scientific disciplines, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

In pharmaceutical research, this compound serves multiple important functions:

  • Peptide Synthesis: The protected amino acid structure makes it valuable for incorporation into peptide sequences, particularly when an iodophenyl moiety is required for specific biological activity or subsequent modification.

  • Drug Discovery: The compound serves as an intermediate in the synthesis of drug candidates, especially those targeting protein-protein interactions or enzyme active sites where the iodophenyl group can provide favorable binding interactions.

  • Structure-Activity Relationship Studies: Researchers utilize this compound to create analogs with systematic structural variations, allowing for the investigation of how molecular modifications affect biological activity.

  • Peptidomimetics Development: The compound's well-defined structure makes it useful for creating peptidomimetics—non-peptide molecules that mimic the biological activity of peptides while offering improved pharmacokinetic properties.

Chemical Research Applications

Beyond pharmaceutical applications, (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate also serves valuable functions in chemical research:

  • Cross-Coupling Reactions: The iodine functionality provides an excellent handle for palladium-catalyzed coupling reactions, allowing for the creation of complex molecules with carbon-carbon bonds at the para position of the phenyl ring.

  • Methodology Development: The compound serves as a model substrate for developing new synthetic methodologies, particularly those involving chiral amino acid derivatives.

  • Bioconjugation: The reactive functionalities can be used for attaching the compound to biological molecules, creating conjugates with tailored properties.

  • Radiochemistry: The potential for isotope exchange at the iodine position makes derivatives of this compound valuable in radiochemical applications and imaging.

Current Research Trends and Future Directions

Research involving (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate continues to evolve, with several emerging trends and potential future applications.

Current Research Focus

Current research involving this compound appears to focus on several key areas:

  • Optimization of Synthetic Routes: Researchers are continuously developing improved methods for synthesizing the compound with higher yields, greater stereoselectivity, and under more environmentally friendly conditions.

  • Novel Coupling Chemistry: The iodo functionality serves as an excellent substrate for exploring new coupling methodologies, particularly those involving transition metal catalysis.

  • Biological Evaluation: Compounds incorporating this building block are being evaluated for various biological activities, expanding our understanding of structure-activity relationships in drug development.

Future Research Directions

Several promising directions for future research involving (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate include:

  • Green Chemistry Approaches: Development of more sustainable synthesis methods with reduced environmental impact, focusing on catalytic processes and reduced waste generation.

  • Medicinal Chemistry Applications: Expanded use in the development of targeted therapeutics, particularly for conditions requiring highly specific molecular recognition.

  • Materials Science Integration: Potential applications in advanced materials, utilizing the compound's functional groups for creating structured polymers or surface modifications.

  • Bioorthogonal Chemistry: Exploration of the compound's potential in bioorthogonal reactions for in vivo applications and imaging.

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